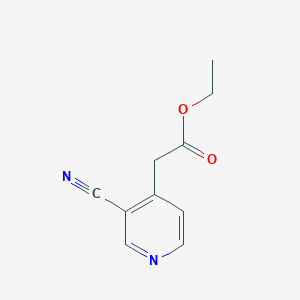![molecular formula C16H21NO5S B13090830 1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)
1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thieno[2,3-c]furan Moiety: This step often involves a coupling reaction between a thieno[2,3-c]furan derivative and the piperidine intermediate.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cyclization reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Biology: The compound is used as a tool to study biological processes and pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound shares a similar piperidine core but lacks the spirocyclic and thieno[2,3-c]furan moieties.
N-Boc-4-Piperidinecarboxylic Acid: Another related compound with a piperidine core and a tert-butoxycarbonyl protecting group.
Uniqueness
1-(tert-Butoxycarbonyl)-4’H-spiro[piperidine-4,6’-thieno[2,3-c]furan]-2’-carboxylic acid is unique due to its spirocyclic structure and the presence of the thieno[2,3-c]furan moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21NO5S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4H-thieno[2,3-c]furan-6,4'-piperidine]-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO5S/c1-15(2,3)22-14(20)17-6-4-16(5-7-17)12-10(9-21-16)8-11(23-12)13(18)19/h8H,4-7,9H2,1-3H3,(H,18,19) |
InChI Key |
CQVYMGYWAYLQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=C(S3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


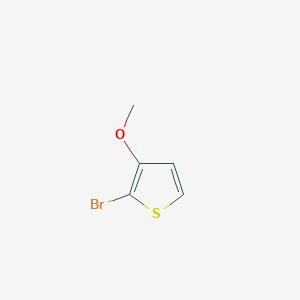

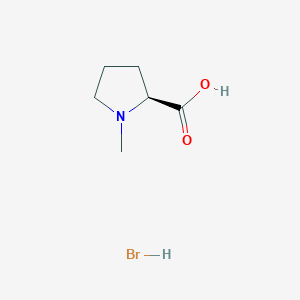
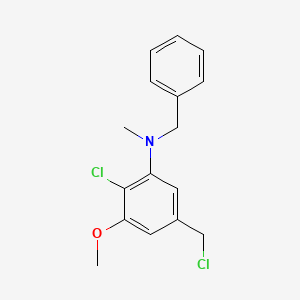
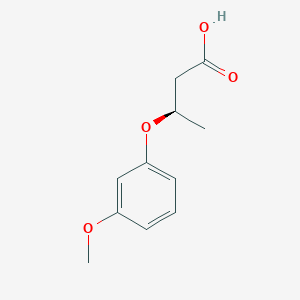

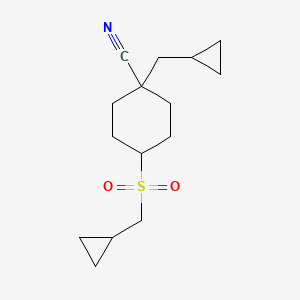
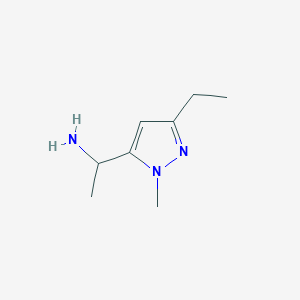

![5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13090815.png)



